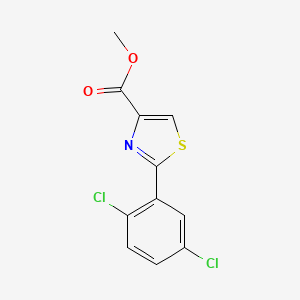
Methyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a methyl ester group at the 4-position of the thiazole ring and a 2,5-dichlorophenyl group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate typically involves the reaction of 2,5-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring, followed by esterification to introduce the methyl ester group . The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization and esterification steps.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antidiabetic agent.
Mechanism of Action
The mechanism of action of Methyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorothiazole: Similar structure but lacks the methyl ester group.
2,5-Dichlorophenylthiazole: Similar structure but lacks the carboxylate group.
Methyl 2-phenylthiazole-4-carboxylate: Similar structure but lacks the chlorine atoms on the phenyl ring.
Uniqueness
Methyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate is unique due to the presence of both the 2,5-dichlorophenyl group and the methyl ester group, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications .
Biological Activity
Methyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, along with structure-activity relationship (SAR) studies and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a thiazole ring substituted with a dichlorophenyl group and a methyl ester functional group. The synthesis of this compound typically involves the reaction of thiazole derivatives with appropriate electrophiles under controlled conditions to yield the desired product.
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives, including this compound, have been extensively studied. Various studies indicate that thiazole compounds exhibit significant antibacterial activity against a range of pathogens.
In vitro studies have shown that this compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Anticancer Activity
Thiazole derivatives are recognized for their anticancer potential. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines.
Case Study:
In one study, the compound was tested against liver carcinoma cell line HEPG2-1, showing an IC50 value comparable to doxorubicin, a standard chemotherapy drug. This suggests that the compound may inhibit tumor growth through mechanisms involving apoptosis or cell cycle arrest.
The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups enhances the anticancer activity of thiazole derivatives.
Anticonvulsant Activity
Thiazoles have also been evaluated for their anticonvulsant properties. This compound has shown promising results in animal models.
Research Findings:
In studies using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, thiazole-based compounds demonstrated significant anticonvulsant effects with median effective doses lower than standard medications like ethosuximide.
Properties
Molecular Formula |
C11H7Cl2NO2S |
|---|---|
Molecular Weight |
288.1 g/mol |
IUPAC Name |
methyl 2-(2,5-dichlorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H7Cl2NO2S/c1-16-11(15)9-5-17-10(14-9)7-4-6(12)2-3-8(7)13/h2-5H,1H3 |
InChI Key |
JHJPEIKKJLVCQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















